D,L-7-Aza-3-indolylglycine D,L-7-Aza-3-indolylglycine
Brand Name: Vulcanchem
CAS No.: 1052209-51-4
VCID: VC20746490
InChI: InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14)
SMILES: C1=CC2=C(NC=C2C(C(=O)O)N)N=C1
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

D,L-7-Aza-3-indolylglycine

CAS No.: 1052209-51-4

Cat. No.: VC20746490

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

D,L-7-Aza-3-indolylglycine - 1052209-51-4

CAS No. 1052209-51-4
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Standard InChI InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14)
Standard InChI Key JAOJSANZQPPJLZ-UHFFFAOYSA-N
Isomeric SMILES C1=CNC2=NC=C(C2=C1)C(C(=O)O)N
SMILES C1=CC2=C(NC=C2C(C(=O)O)N)N=C1
Canonical SMILES C1=CC2=C(NC=C2C(C(=O)O)N)N=C1

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride (CAS 1219429-37-4) is a synthetic 7-azaindole derivative with emerging significance in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules characterized by a pyrrolopyridine core, which enables unique interactions with biological targets. Below is a structured analysis of its properties and research relevance.

Research Applications in Therapeutics

7-Azaindole derivatives are extensively studied for their pharmacological potential. While direct data on D,L-7-Aza-3-indolylglycine is limited, structurally related compounds highlight its possible applications:

Anticancer Activity

  • PI3Kγ Inhibition: 7-Azaindole-based inhibitors (e.g., compound 28) exhibit potent activity against phosphoinositide 3-kinase γ (IC₅₀ = 0.040 μM) with >300-fold selectivity over other PI3K isoforms, making them promising for immuno-oncology .

  • Kinase Modulation: Analogous compounds inhibit cyclin-dependent kinases (CDK2/CDK9) and PIM2 kinase, showing efficacy in triple-negative breast cancer models .

Neuroprotection and Anti-Inflammation

  • The 7-azaindole derivative URMC-099 inhibits MLK3 and LRRK2 kinases, reducing neuroinflammation in HIV-associated neurocognitive disorders .

Metabolic Disorders

  • 6-Azaindole derivatives like GNF2133 promote β-cell proliferation and insulin secretion, suggesting utility in type 1 diabetes treatment .

Mechanism of Action

The biological activity of 7-azaindole derivatives often involves:

  • Kinase Inhibition: Hydrogen bonding with catalytic sites (e.g., Val882 in PI3Kγ) enhances selectivity .

  • Receptor Modulation: Structural analogs interact with glycine and serotonin receptors, influencing neurotransmission and cellular signaling .

Comparative Analysis with Related Compounds

CompoundTarget/ActivityTherapeutic AreaSelectivity/Potency
PLX4720 (7-Azaindole)BRAF kinase inhibitionMelanomaHigh specificity
PexidartinibCSF1R inhibitionTenosynovial giant cell tumorsFDA-approved
D,L-7-Aza-3-indolylglycine analogsPI3Kγ/CDK inhibitionImmuno-oncologyIC₅₀ = 0.040 μM

Future Directions

Ongoing research aims to:

  • Expand the compound’s utility in neurodegenerative and metabolic diseases.

  • Optimize pharmacokinetic profiles for in vivo efficacy, as seen with phenylacetic acid derivatives (e.g., 64) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator